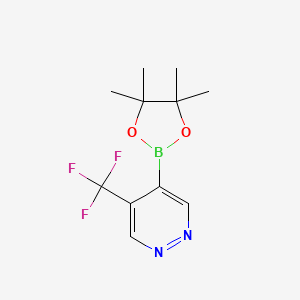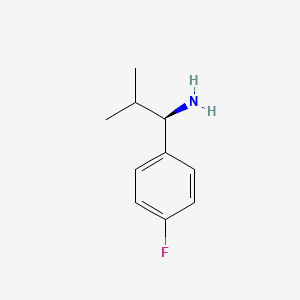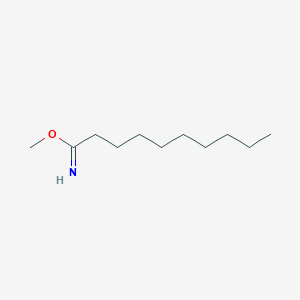
Methyl decanimidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl decanimidate is an organic compound that belongs to the class of imidates. Imidates are derivatives of carboxylic acids where the hydroxyl group is replaced by an imido group. This compound is particularly known for its applications in organic synthesis and as an intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: Methyl decanimidate can be synthesized through several methods. One common approach involves the reaction of decanoic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. This esterification reaction produces methyl decanoate, which can then be converted to this compound through subsequent reactions involving amines and other reagents.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes followed by purification steps to ensure high purity. The use of catalysts and optimized reaction conditions helps in achieving efficient production rates.
化学反应分析
Types of Reactions: Methyl decanimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the imido group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Decanoic acid.
Reduction: Decylamine.
Substitution: Various substituted imidates depending on the nucleophile used.
科学研究应用
Methyl decanimidate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme mechanisms.
Medicine: It is explored for its potential in drug development and as a building block for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl decanimidate involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and proteins, influencing their activity and function.
相似化合物的比较
Methyl methacrylate: Another ester compound with similar reactivity but different applications.
Methyl cyanoformate: Used in organic synthesis with distinct chemical properties.
Uniqueness: Methyl decanimidate is unique due to its specific structure and reactivity, making it suitable for specialized applications in organic synthesis and industrial processes. Its ability to undergo various chemical transformations adds to its versatility.
属性
分子式 |
C11H23NO |
|---|---|
分子量 |
185.31 g/mol |
IUPAC 名称 |
methyl decanimidate |
InChI |
InChI=1S/C11H23NO/c1-3-4-5-6-7-8-9-10-11(12)13-2/h12H,3-10H2,1-2H3 |
InChI 键 |
NDIILPIWPBKTCI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(=N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel-](/img/structure/B12957974.png)
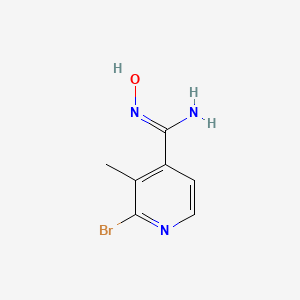
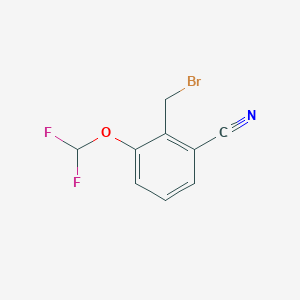
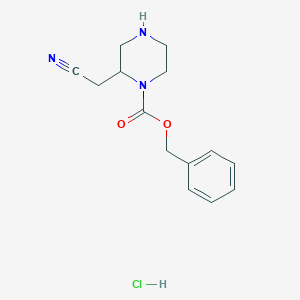
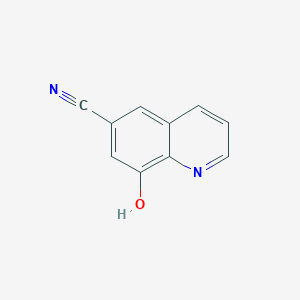
![(2-Azabicyclo[2.2.1]heptan-6-yl)methanol](/img/structure/B12958014.png)


